molecular formula C22H21F3N8 B1672478 GW779439X

GW779439X

Cat. No.: B1672478
M. Wt: 454.5 g/mol
InChI Key: ZOTNSCLLJKXGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

GW779439X, also known as TCMDC-138687, N-(4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine, is a kinase inhibitor . It primarily targets the Stk1 kinase , a penicillin-binding-protein and serine/threonine kinase-associated (PASTA) kinase in Staphylococcus aureus . It also inhibits AURKA , a member of the Aurora Kinase family, and CDK , a cyclin-dependent kinase.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It sensitizes methicillin-resistant Staphylococcus aureus (MRSA) to various β-lactam antibiotics through inhibition of the PASTA kinase Stk1 . It also induces apoptosis by the caspases 3/7 pathway as an AURKA inhibitor .

Biochemical Pathways

The inhibition of Stk1 by this compound potentiates the activity of β-lactam antibiotics against various MRSA and methicillin-sensitive Staphylococcus aureus (MSSA) isolates . This suggests that this compound affects the biochemical pathways related to bacterial resistance to β-lactam antibiotics. The induction of apoptosis via the caspases 3/7 pathway indicates that this compound also influences cell death pathways .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The result of this compound’s action is the potentiation of β-lactam antibiotics against various MRSA and MSSA isolates, with some even crossing the breakpoint from resistant to sensitive . It also induces apoptosis in cells via the caspases 3/7 pathway .

Action Environment

It’s worth noting that the presence and orientation of this compound’s methylpiperazine moiety was crucial for robust biochemical and microbiologic activity . This suggests that the molecular structure of this compound plays a significant role in its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW779439X involves the formation of a pyrazolopyridazine core. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the pyrazolopyridazine ring system and subsequent functionalization to achieve the desired biological activity .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, such compounds are produced through multi-step organic synthesis processes in specialized chemical manufacturing facilities. These processes involve stringent quality control measures to ensure the purity and consistency of the final product .

Comparison with Similar Compounds

GW779439X is unique in its dual inhibition of Staphylococcus aureus PASTA kinase Stk1 and Aurora kinase A (AURKA). Similar compounds include:

These compounds share some structural similarities and biological activities but differ in their specific targets and potency.

Biological Activity

GW779439X is a pyrazolopyridazine compound originally developed as a cyclin-dependent kinase 4 (CDK4) inhibitor. Recent studies have repurposed it for antibacterial applications, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in potentiating β-lactam antibiotics, and relevant case studies.

This compound functions primarily through the inhibition of the Stk1 kinase, a member of the PASTA kinase family in bacteria. This inhibition enhances the susceptibility of MRSA to various β-lactam antibiotics. The mechanism can be summarized as follows:

  • Inhibition of Stk1 : this compound directly inhibits Stk1, leading to reduced phosphorylation of substrates involved in bacterial resistance mechanisms.
  • Potentiation of Antibiotics : By inhibiting Stk1, this compound significantly lowers the minimum inhibitory concentration (MIC) of β-lactams like oxacillin and nafcillin against MRSA strains.

Table 1: Effects of this compound on Antibiotic Susceptibility

AntibioticMIC (without this compound)MIC (with 5 μM this compound)Fold Change
Oxacillin512 μg/mL1 μg/mL512-fold
Nafcillin256 μg/mL0.5 μg/mL512-fold
Ceftaroline4 μg/mL2 μg/mL2-fold
Vancomycin1 μg/mL1 μg/mLNo change

Case Study: MRSA Sensitization

In a study published in Nature Communications, researchers demonstrated that this compound could sensitize various MRSA strains to β-lactam antibiotics. The study utilized a range of MRSA isolates, including those resistant to ceftaroline, showing that treatment with this compound significantly improved antibiotic efficacy.

  • Experimental Setup : The study assessed the effect of this compound on MRSA strains by measuring the MIC values before and after treatment with the compound.
  • Results : The results indicated a substantial reduction in MIC values for oxacillin and nafcillin, confirming that this compound effectively potentiates these antibiotics.

In Vitro Studies

Further investigations into the biochemical properties of this compound revealed its capacity to inhibit Stk1 activity at concentrations as low as 2 μM. This was evidenced through autoradiography assays that monitored phosphorylation events in bacterial cells.

  • Findings : The inhibition of Stk1 led to decreased phosphorylation of myelin basic protein (MBP), a non-specific substrate used to assess kinase activity. This supports the hypothesis that this compound acts as a potent inhibitor of bacterial kinases.

Table 2: Summary of In Vitro Efficacy

Strain TypeMIC Reduction ObservedReference Study
USA300 MRSA>512-fold
Hospital-acquired MRSA COL>256-fold
MSSA NewmanModest potentiation

Safety and Toxicity

Despite its promising antibacterial properties, this compound has been noted for its toxicity and lack of specificity as a human kinase inhibitor. Studies indicate that while it is effective against bacterial kinases, its potential off-target effects necessitate caution in clinical applications.

  • Toxicity Profile : As a human kinase inhibitor, this compound exhibits high toxicity levels which may limit its therapeutic use without further modifications to enhance specificity and reduce adverse effects.

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N8/c1-31-9-11-32(12-10-31)20-5-4-15(13-17(20)22(23,24)25)29-21-26-8-6-18(30-21)16-14-28-33-19(16)3-2-7-27-33/h2-8,13-14H,9-12H2,1H3,(H,26,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTNSCLLJKXGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW779439X
Reactant of Route 2
Reactant of Route 2
GW779439X
Reactant of Route 3
Reactant of Route 3
GW779439X
Reactant of Route 4
Reactant of Route 4
GW779439X
Reactant of Route 5
Reactant of Route 5
GW779439X
Reactant of Route 6
Reactant of Route 6
GW779439X

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.